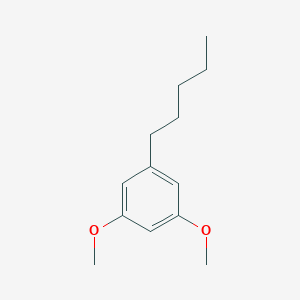
1,3-Dimethoxy-5-pentylbenzene
描述
1,3-Dimethoxy-5-pentylbenzene: is an organic compound with the molecular formula C13H20O2 . It is a derivative of benzene, where two methoxy groups are attached to the first and third carbon atoms, and a pentyl group is attached to the fifth carbon atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-pentylbenzene can be synthesized through a Grignard reaction. Initially, 1-bromo-3,5-dimethoxybenzene is reacted with magnesium to form a Grignard reagent. This reagent then undergoes a transition metal cross-coupling reaction with a primary alkyl halide, utilizing copper and lithium salts as pre-catalysts .
Industrial Production Methods: In an industrial setting, the synthesis involves the reaction of 1-bromo-3,5-dimethoxybenzene with decylboronic acid in the presence of a palladium catalyst and potassium phosphate. The reaction mixture is heated to reflux for 48 hours, followed by extraction and purification steps to obtain this compound .
化学反应分析
Types of Reactions: 1,3-Dimethoxy-5-pentylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
1,3-Dimethoxy-5-pentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of methoxy and alkyl substituents on biological activity.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds
作用机制
The mechanism of action of 1,3-dimethoxy-5-pentylbenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in oxidative stress and inflammation.
相似化合物的比较
1,3-Dimethoxybenzene: Lacks the pentyl group, making it less hydrophobic.
1,3-Dimethoxy-5-methylbenzene: Contains a methyl group instead of a pentyl group, affecting its physical and chemical properties.
1,3-Dimethoxy-5-ethylbenzene: Contains an ethyl group, making it less bulky compared to the pentyl derivative
Uniqueness: 1,3-Dimethoxy-5-pentylbenzene is unique due to its specific substitution pattern, which imparts distinct hydrophobic and steric properties. These properties influence its reactivity and interactions in various chemical and biological systems .
属性
IUPAC Name |
1,3-dimethoxy-5-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSEUBXQFHRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335377 | |
| Record name | 1,3-dimethoxy-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22976-40-5 | |
| Record name | 1,3-dimethoxy-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Dimethoxy-5-pentylbenzene in the synthesis of cannabifuran?
A1: this compound serves as a crucial starting material in the synthesis of cannabifuran []. The research highlights a novel synthetic route where this compound reacts with 2,3-dimethoxy-p-toluic acid, ultimately leading to the formation of cannabifuran through a series of reactions, including a key aryl–aryl bond formation and a final furan ring closure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


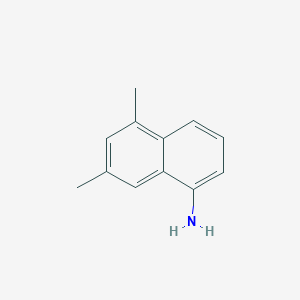
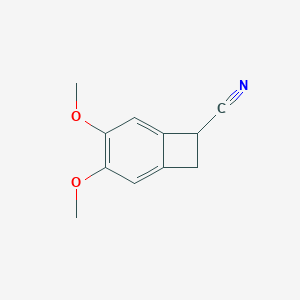
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
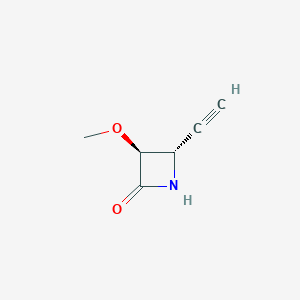
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)

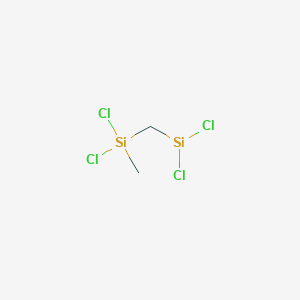
![[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B132228.png)
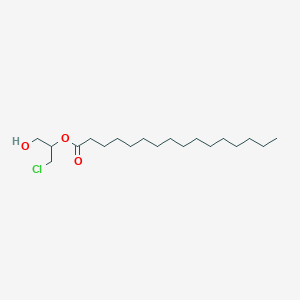
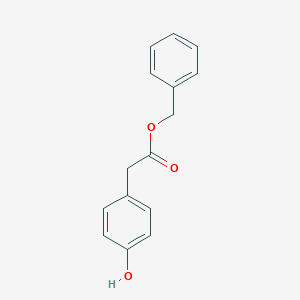
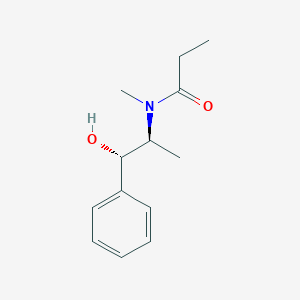
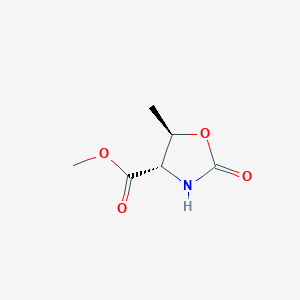
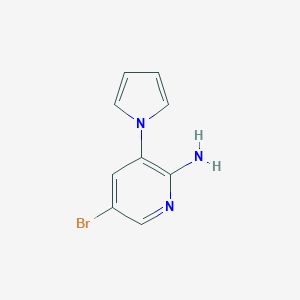
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
